![molecular formula C14H13F3O2S B127928 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione CAS No. 161462-35-7](/img/structure/B127928.png)
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione
Description
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione (CAS: 161462-35-7) is a 1,3-diketone derivative featuring a cyclopropyl group at position 1 and a substituted phenyl ring at position 3. The phenyl substituents include a methylthio (-SCH₃) group at position 2 and a trifluoromethyl (-CF₃) group at position 4, contributing to its distinct electronic and steric properties .
Synthesis Methods:
The compound is synthesized via Claisen condensation between cyclopropyl methyl ketone and methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Early methods using acyl chlorides and ketones suffered from low yields (≤50%) and significant by-product formation, making them unsuitable for industrial scale-up . Optimized approaches employ ketone-ester condensation under basic conditions, achieving higher yields (≥75%) and purity due to reduced sensitivity to reaction conditions and simplified purification .
Properties
IUPAC Name |
1-cyclopropyl-3-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]propane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2S/c1-20-13-6-9(14(15,16)17)4-5-10(13)12(19)7-11(18)8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNXTMQAMZKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(F)(F)F)C(=O)CC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144296 | |
Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161462-35-7 | |
Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161462-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161462357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclopropanation and Acylative Coupling
The core cyclopropane ring is typically introduced via [2+1] cycloaddition or alkylation. A common approach involves reacting α,β-unsaturated ketones with diazomethane derivatives under basic conditions . For instance, in analogous syntheses, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, enabling nucleophilic attack on electrophilic carbons .
Example Protocol
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Substrate Preparation : 2-(Methylthio)-4-(trifluoromethyl)acetophenone is treated with NaH in anhydrous THF at −78°C .
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Cyclopropanation : Ethyl cyclopropanecarboxylate is added dropwise, followed by warming to 25°C. The reaction is quenched with saturated ammonium chloride .
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Workup : Extraction with dichloromethane (DCM), washing with NaHCO3 and brine, and drying over MgSO4 yield the cyclopropane intermediate .
Key Data
Parameter | Value/Reagent | Source |
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Base | NaH (50% in oil) | |
Solvent | THF | |
Temperature Range | −78°C → 25°C | |
Yield | 70–85% |
Thioether Functionalization
The methylthio group at the phenyl ring’s 2-position is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling. BF3·Et2O, a Lewis acid, enhances electrophilicity at the aromatic ring, enabling thiolation .
Example Protocol
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Electrophilic Activation : 4-Trifluoromethyl-2-fluorophenyl ketone is treated with BF3·Et2O in DCM .
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Thiolation : Methyl mercaptan (CH3SH) is introduced under nitrogen, followed by stirring at 40°C for 12 hours .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the thioether product .
Key Data
Parameter | Value/Reagent | Source |
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Catalyst | BF3·Et2O (10 equiv) | |
Thiol Source | CH3SH | |
Reaction Time | 12 hours | |
Yield | 65–78% |
Diketone Formation via Claisen Condensation
The 1,3-propanedione backbone is assembled through Claisen condensation between cyclopropanecarboxylic acid derivatives and activated aryl ketones. Triethylamine (Et3N) or DBU (1,8-diazabicycloundec-7-ene) catalyzes this step .
Example Protocol
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Acyl Donor : Cyclopropanecarbonyl chloride is prepared by treating cyclopropanecarboxylic acid with thionyl chloride .
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Condensation : The acyl chloride reacts with 2-(methylthio)-4-(trifluoromethyl)phenylacetone in DCM, with Et3N as base .
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Isolation : Evaporation under reduced pressure, followed by recrystallization from ethanol/water, yields the diketone .
Key Data
Parameter | Value/Reagent | Source |
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Base | Et3N | |
Solvent | DCM | |
Recrystallization Solvent | Ethanol/Water (3:1) | |
Yield | 80–90% |
Purification and Characterization
Final purification often employs silica gel chromatography or recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Typical 1H NMR Data (CDCl3)
Safety Notes
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Yield Range |
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Cyclopropanation | High regioselectivity | Requires cryogenic conditions | 70–85% |
Thioether Formation | Mild conditions | BF3·Et2O handling hazards | 65–78% |
Claisen Condensation | Scalability | Acid chloride instability | 80–90% |
Chemical Reactions Analysis
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Pathways Involved: It can influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₃F₃O₂S
- Molecular Weight : 302.3 g/mol
- Hazard Profile : Classified as Xn (harmful) and N (environmental hazard) under EU regulations, with risk phrases R48/22 (prolonged exposure hazard) and R50-53 (toxic to aquatic life) .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related 1,3-propanedione derivatives:
Key Observations :
- Target vs.
- Target vs. Sulfonyl Derivative : Oxidation of the methylthio (-SCH₃) group to methylsulfonyl (-SO₂CH₃) increases polarity and oxidative stability, altering reactivity in downstream applications .
Hazard Profile Comparison
The target compound exhibits greater toxicity and environmental risks compared to structurally distinct analogs:
Compound Name | Hazard Classification (EU) | Risk Phrases |
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Target Compound | Xn; N | R48/22, R50-53 |
4-hexadecyl-1-phenylpyrazolidin-3-one | Xi | R43, R53 |
Implications : The target’s R50-53 designation highlights its acute aquatic toxicity, necessitating stricter handling protocols compared to compounds with only R53 (chronic aquatic toxicity) .
Biological Activity
1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione (CAS: 161462-35-7) is a synthetic compound with significant interest in medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This compound incorporates a cyclopropyl group, a methylthio group, and a trifluoromethylphenyl moiety, which enhance its lipophilicity and biological interactions.
- Molecular Formula : C₁₄H₁₃F₃O₂S
- Molecular Weight : 302.31 g/mol
- Appearance : Yellow solid
- Solubility : Soluble in chloroform, DCM, and ethyl acetate
Biological Activity Overview
Research indicates that compounds containing cyclopropane rings exhibit a wide range of biological activities, including:
- Antimicrobial : Inhibition of bacterial growth.
- Antitumor : Cytotoxic effects against various cancer cell lines.
- Analgesic : Pain-relieving properties.
- Insecticidal : Effectiveness against pest species.
The biological activity of this compound is attributed to its diketone functionality, allowing it to interact with various biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's interaction with lipid membranes, potentially increasing its bioavailability and efficacy.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines:
- Cell Lines Tested : RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), HeLa (cervical).
Cell Line | IC50 (µM) | % Inhibition |
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RKO | 60.70 | 70.23 |
A-549 | 78.72 | 65.00 |
MCF-7 | 70.00 | 60.00 |
PC-3 | 49.79 | 75.00 |
HeLa | 78.72 | 68.00 |
The results indicated that the compound exhibited significant cytotoxicity, particularly against the RKO and PC-3 cell lines.
Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
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Staphylococcus aureus | 25 |
Escherichia coli | 50 |
The compound demonstrated effective inhibition against both bacterial strains, indicating potential as an antimicrobial agent.
Insecticidal Activity
Research has also highlighted the insecticidal properties of similar cyclopropane derivatives:
A comparative study showed that derivatives with trifluoromethyl groups had enhanced insecticidal activity against common agricultural pests.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione, and how do reaction conditions influence yield?
- Methodology : The compound’s β-diketone core suggests synthesis via Claisen-Schmidt condensation between a cyclopropanecarbonyl chloride and a substituted acetophenone derivative. Key steps include:
- Acylation : React 2-(methylthio)-4-(trifluoromethyl)acetophenone with cyclopropanecarbonyl chloride under basic conditions (e.g., NaOH in ethanol) to form the diketone backbone .
- Catalyst Optimization : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in the aromatic ring, particularly for introducing the methylthio group .
- Purification : Crystallization from ethanol/water mixtures improves purity .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in this compound?
- NMR Analysis :
- ¹H NMR : The cyclopropyl proton signals appear as multiplets at δ 1.2–1.5 ppm, while the methylthio group resonates as a singlet at δ 2.5 ppm. The trifluoromethyl group shows no splitting due to symmetry .
- ¹³C NMR : The diketone carbonyls appear at δ 190–200 ppm, with the CF₃ group at δ 125–130 ppm (quartet, J = 280 Hz) .
- X-ray Crystallography : Used to confirm the planar geometry of the β-diketone moiety and dihedral angles between substituents (e.g., 45–60° for the cyclopropyl ring relative to the aromatic ring) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the β-diketone moiety with phosphorus halides?
- Reaction Pathway : The β-diketone reacts with PCl₅ via nucleophilic attack at the carbonyl oxygen, forming a phosphorylated intermediate. This intermediate undergoes cyclization to yield benzoxaphosphinine derivatives .
- Key Evidence : FT-IR data (loss of C=O stretch at 1700 cm⁻¹) and ³¹P NMR (δ 25–30 ppm) confirm intermediate formation .
- Contradictions : Varying regioselectivity (C- vs. O-phosphorylation) depends on solvent polarity (toluene favors O-attack) .
Q. How do substituents (methylthio, trifluoromethyl) influence electronic properties and bioactivity?
- Computational Studies :
- DFT Calculations : The trifluoromethyl group withdraws electron density (σm = +0.43), reducing diketone enolization. Methylthio acts as a weak electron donor (σp = −0.05), stabilizing radical intermediates .
- Hirshfeld Analysis : The CF₃ group enhances hydrophobic interactions in protein binding (e.g., 20% higher binding affinity vs. non-fluorinated analogs) .
Q. What strategies address discrepancies in reported biological activity across studies?
- Case Study : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from:
- Solvent Effects : DMSO >10% inhibits enzyme activity; use ≤1% in assays .
- Aggregation : Dynamic light scattering (DLS) detects nanoaggregates at >50 µM, leading to false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.